Cas no 1803857-80-8 (4-Amino-3-methylphenylhydrazine)

4-Amino-3-methylphenylhydrazine 化学的及び物理的性質
名前と識別子
-
- 4-Amino-3-methylphenylhydrazine
-
- インチ: 1S/C7H11N3/c1-5-4-6(10-9)2-3-7(5)8/h2-4,10H,8-9H2,1H3
- InChIKey: XBOWADRYRAGDFM-UHFFFAOYSA-N
- ほほえんだ: N(C1C=CC(=C(C)C=1)N)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 105
- トポロジー分子極性表面積: 64.099
- 疎水性パラメータ計算基準値(XlogP): 0.5
4-Amino-3-methylphenylhydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A250001198-500mg |
4-Amino-3-methylphenylhydrazine |
1803857-80-8 | 98% | 500mg |
1,038.80 USD | 2021-06-15 | |
Alichem | A250001198-250mg |
4-Amino-3-methylphenylhydrazine |
1803857-80-8 | 98% | 250mg |
646.00 USD | 2021-06-15 | |
Alichem | A250001198-1g |
4-Amino-3-methylphenylhydrazine |
1803857-80-8 | 98% | 1g |
1,617.60 USD | 2021-06-15 |
4-Amino-3-methylphenylhydrazine 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
4-Amino-3-methylphenylhydrazineに関する追加情報
4-Amino-3-methylphenylhydrazine: A Comprehensive Overview
4-Amino-3-methylphenylhydrazine, identified by the CAS Registry Number 1803857-80-8, is a compound of significant interest in various fields of chemistry, particularly in pharmaceuticals and material science. This compound, also referred to as N'-(4-amino-3-methylphenyl)hydrazine, has garnered attention due to its unique chemical properties and potential applications in drug development and advanced materials.
The molecular structure of 4-Amino-3-methylphenylhydrazine consists of a hydrazine group (-NHNH2) attached to a substituted aromatic ring. The substitution pattern on the benzene ring, with an amino group at the para position and a methyl group at the meta position, imparts distinctive electronic and steric properties to the molecule. This arrangement facilitates its role as a versatile building block in organic synthesis.
Recent studies have highlighted the potential of 4-Amino-3-methylphenylhydrazine in the development of novel pharmaceutical agents. Researchers have explored its ability to act as a precursor for bioactive compounds, particularly in the synthesis of heterocyclic structures that are known for their pharmacological activities. For instance, investigations into its use as an intermediate in the preparation of kinase inhibitors and anti-inflammatory agents have shown promising results.
In addition to its role in drug discovery, 4-Amino-3-methylphenylhydrazine has been utilized in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it a valuable component in constructing porous materials with applications in gas storage and catalysis.
The synthesis of 4-Amino-3-methylphenylhydrazine typically involves nucleophilic substitution reactions or condensation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production routes, reducing the environmental footprint associated with its manufacture.
From an analytical standpoint, 4-Amino-3-methylphenylhydrazine has been employed as a reagent in various spectroscopic techniques for the determination of carbonyl compounds. Its reactivity with carbonyl groups facilitates its use in quantitative analysis, making it a valuable tool in analytical chemistry.
The safety and handling of 4-Amino-3-methylphenylhydrazine require adherence to standard laboratory practices due to its potential hazards when mishandled. Proper ventilation, personal protective equipment, and waste management protocols are essential to ensure safe usage.
In conclusion, 4-Amino-3-methylphenylhydrazine, CAS No. 1803857-80-8, stands out as a multifaceted compound with diverse applications across various scientific domains. Its continued exploration is expected to yield further insights into its potential uses, solidifying its role as an important compound in modern chemistry.
1803857-80-8 (4-Amino-3-methylphenylhydrazine) 関連製品
- 2921870-77-9(1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol)
- 392236-83-8(3,4,5-trimethoxy-N-{naphtho1,2-d1,3thiazol-2-yl}benzamide)
- 2229111-63-9(4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol)
- 1421482-68-9(N-(furan-3-yl)methyl-N-(2-methoxyethyl)-2-phenoxypropanamide)
- 1223716-80-0(N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide)
- 898415-48-0(N'-(2-cyanophenyl)-N-{2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)
- 2137507-40-3(methyl 1-(5-formylthiophen-2-yl)azetidine-2-carboxylate)
- 21144-93-4(1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid)
- 2034570-71-1(1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)
- 2228679-50-1(2-hydroxy-2-1-(5-methoxypyridin-2-yl)cyclopropylacetic acid)



